![molecular formula C98H138N28O29S B091495 (2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid CAS No. 17750-75-3](/img/structure/B91495.png)

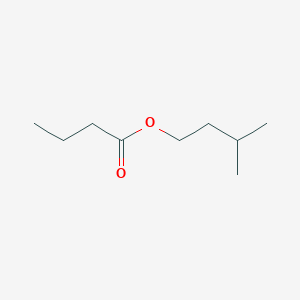

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid

Overview

Description

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid is a peptide hormone and neuropeptide derived from the proopiomelanocortin protein. It is one of the three types of melanocyte-stimulating hormones, which also include alpha-melanocyte-stimulating hormone and gamma-melanocyte-stimulating hormone . This compound is known for its role in regulating energy homeostasis and food intake, particularly through its interaction with melanocortin receptors .

Mechanism of Action

Target of Action

The primary target of Msh, Beta, (5-22), also known as Beta-MSH (monkey), is the Melanocortin 1 Receptor (MC1R) . MC1R is a receptor that is highly expressed in melanocytes . Melanocytes are skin cells responsible for the production of the pigment melanin, which gives color to the skin, hair, and eyes .

Mode of Action

Beta-MSH interacts with its target, MC1R, by binding to it . This binding triggers a series of biochemical reactions that lead to the production and release of melanin, a process referred to as melanogenesis .

Biochemical Pathways

The binding of Beta-MSH to MC1R activates the Adenylyl Cyclase (AC)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway . This pathway leads to the expression of melanogenesis enzyme genes, which are responsible for the synthesis of melanin .

Pharmacokinetics

It has been demonstrated that enzymatic cleavage of native human beta-msh (5-22) with two ubiquitous dipeptidyl peptidases (dpp), dpp-i and dpp-iv, generates two potent mc3/4r peptide analogues, beta-msh (7-22) and beta-msh (9-22) . These analogues have a higher binding affinity and functional potency than their parent peptide, Beta-MSH (5-22) .

Result of Action

The primary result of Beta-MSH’s action is the stimulation of melanin production . This leads to a darkening of the skin, which is a protective response against ultraviolet (UV) light . In addition to its pigmentary effects, Beta-MSH also has anti-inflammatory and anti-microbial properties .

Action Environment

The action of Beta-MSH is influenced by environmental factors such as UV light exposure. UV light stimulates melanocytes in the skin to produce and secrete MSH, which in turn increases the synthesis of melanin . This is a protective mechanism that helps shield the skin from the harmful effects of UV radiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid can be synthesized using the Fmoc (N-(9-fluorenyl)-methoxycarbonyl) solid-phase method . This method involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin. The peptide is then purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound typically involves large-scale solid-phase peptide synthesis (SPPS) using automated peptide synthesizers. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The synthesized peptide is then subjected to rigorous purification and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid primarily undergoes enzymatic cleavage reactions. For instance, it can be cleaved by dipeptidyl peptidase I and dipeptidyl peptidase IV to produce shorter peptide analogues .

Common Reagents and Conditions: The enzymatic cleavage of this compound typically involves the use of specific dipeptidyl peptidases under controlled conditions. These reactions are often carried out in vitro using purified enzymes and buffered solutions to maintain optimal pH and temperature .

Major Products Formed: The major products formed from the enzymatic cleavage of this compound include shorter peptide analogues such as Msh, beta, (7-22) and Msh, beta, (9-22). These analogues have been shown to have higher binding affinity and functional potency compared to the parent peptide .

Scientific Research Applications

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model peptide for studying peptide synthesis and enzymatic cleavage reactions . In biology, it is studied for its role in regulating energy homeostasis and food intake through its interaction with melanocortin receptors . In medicine, this compound is being investigated for its potential therapeutic applications in treating obesity and metabolic disorders . Additionally, it has industrial applications in the production of peptide-based pharmaceuticals and research reagents .

Comparison with Similar Compounds

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid is part of the melanocyte-stimulating hormone family, which also includes alpha-melanocyte-stimulating hormone and gamma-melanocyte-stimulating hormone . While all three hormones share similar functions in regulating pigmentation and energy homeostasis, this compound is unique in its specific interaction with MC3R and MC4R . Alpha-melanocyte-stimulating hormone primarily interacts with MC1R, while gamma-melanocyte-stimulating hormone has a broader range of receptor interactions . This specificity makes this compound particularly valuable for studying the role of MC3R and MC4R in energy regulation and metabolic disorders .

List of Similar Compounds:- Alpha-melanocyte-stimulating hormone

- Gamma-melanocyte-stimulating hormone

- Adrenocorticotropic hormone

Properties

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H138N28O29S/c1-156-39-32-65(117-84(142)61(19-9-34-106-97(101)102)114-90(148)67(41-53-24-26-56(128)27-25-53)122-92(150)72-21-11-36-124(72)76(130)49-110-82(140)63(28-30-77(131)132)113-81(139)58(100)44-79(135)136)88(146)116-64(29-31-78(133)134)87(145)121-69(43-55-47-105-51-111-55)91(149)119-66(40-52-14-3-2-4-15-52)89(147)115-62(20-10-35-107-98(103)104)85(143)120-68(42-54-46-108-59-17-6-5-16-57(54)59)83(141)109-48-75(129)112-71(50-127)94(152)126-38-13-23-74(126)95(153)125-37-12-22-73(125)93(151)118-60(18-7-8-33-99)86(144)123-70(96(154)155)45-80(137)138/h2-6,14-17,24-27,46-47,51,58,60-74,108,127-128H,7-13,18-23,28-45,48-50,99-100H2,1H3,(H,105,111)(H,109,141)(H,110,140)(H,112,129)(H,113,139)(H,114,148)(H,115,147)(H,116,146)(H,117,142)(H,118,151)(H,119,149)(H,120,143)(H,121,145)(H,122,150)(H,123,144)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,154,155)(H4,101,102,106)(H4,103,104,107)/t58-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSACAYSFBJBFSO-RYLVUJHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CO)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C8CCCN8C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@@H]8CCCN8C(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H138N28O29S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170319 | |

| Record name | Msh, beta, (5-22) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2204.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17750-75-3 | |

| Record name | Msh, beta, (5-22) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017750753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Msh, beta, (5-22) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c]cinnoline, 4-(dimethylamino)-](/img/structure/B91424.png)